molecular formula C9H15BrO2 B2956050 4-Bromo-1,1-diethoxypent-2-yne CAS No. 2413869-14-2

4-Bromo-1,1-diethoxypent-2-yne

Cat. No. B2956050
CAS RN: 2413869-14-2
M. Wt: 235.121
InChI Key: AERBKEYVOLQHSG-UHFFFAOYSA-N
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Description

“4-Bromo-1,1-diethoxypent-2-yne” is an organic compound with the molecular formula C9H15BrO2 . It is used in various chemical reactions and has significant importance in synthetic chemistry .

Scientific Research Applications

Polymeric Organosilicon Systems

Research by Ohshita et al. (1997) on polymeric organosilicon systems involved the use of (4-bromophenyl)diethoxymethylsilane, a compound similar to 4-Bromo-1,1-diethoxypent-2-yne. This study demonstrated the synthesis of various polymers with Si−OEt and Si−Cl bonds. These polymers showed reactivity with nucleophiles and were analyzed for their thermal properties (Ohshita et al., 1997).

Tetrahydropyranyl Protecting Group

Horning et al. (1970) discussed the use of a compound related to 4-Bromo-1,1-diethoxypent-2-yne in the context of a masked acetonyl bromide. This study highlighted its utility in organic synthesis, particularly in the formation of specific organic structures (Horning et al., 1970).

Zinc Phthalocyanine Derivatives

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, which are important for photodynamic therapy, especially in the treatment of cancer. The synthesis involved compounds structurally related to 4-Bromo-1,1-diethoxypent-2-yne, emphasizing its potential in medical applications (Pişkin et al., 2020).

Alkyl Radicals in Photolysis

Bales et al. (2001) studied the photolysis of alkyl radicals containing beta-leaving groups, which are structurally related to 4-Bromo-1,1-diethoxypent-2-yne. This research has implications for understanding reaction mechanisms in organic chemistry (Bales et al., 2001).

Synthesis of Heterocycles

Martins et al. (2002) explored the synthesis of heterocycles using brominated compounds similar to 4-Bromo-1,1-diethoxypent-2-yne. This research contributes to the development of new synthetic pathways in organic chemistry (Martins, 2002).

properties

IUPAC Name

4-bromo-1,1-diethoxypent-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBKEYVOLQHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(C)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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